molecular formula C7H5F3N2O2 B12838138 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxamide

6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxamide

Cat. No.: B12838138
M. Wt: 206.12 g/mol
InChI Key: OJVRLABFJDRZMG-UHFFFAOYSA-N
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Description

6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxamide is a heterocyclic compound with significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing a trifluoromethyl group and an amide functionality. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the dihydropyridine ring.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a fully reduced dihydropyridine derivative.

Scientific Research Applications

6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. The dihydropyridine ring may play a role in binding to specific sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid
  • 6-Oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridinecarboxylate

Comparison

Compared to similar compounds, 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxamide stands out due to its unique amide functionality, which can influence its reactivity and potential applications. The presence of the trifluoromethyl group also enhances its chemical stability and biological activity, making it a valuable compound for various research purposes.

Properties

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

6-oxo-4-(trifluoromethyl)-1H-pyridine-2-carboxamide

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-4(6(11)14)12-5(13)2-3/h1-2H,(H2,11,14)(H,12,13)

InChI Key

OJVRLABFJDRZMG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C(=O)N)C(F)(F)F

Origin of Product

United States

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